molecular formula C11H12N2O2 B13658331 1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid

1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B13658331
M. Wt: 204.22 g/mol
InChI Key: CLWKXWPTGOINMU-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a carboxylic acid group at the 6th position and an isopropyl group at the 1st position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, alcohols, and oxidized carboxylic acid derivatives .

Scientific Research Applications

1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenyl)-1H-1,3-benzodiazole-6-carboxylic acid
  • 1-(Methyl)-1H-1,3-benzodiazole-6-carboxylic acid
  • 1-(Ethyl)-1H-1,3-benzodiazole-6-carboxylic acid

Uniqueness

1-(Propan-2-yl)-1H-1,3-benzodiazole-6-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to similar compounds .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-4-3-8(11(14)15)5-10(9)13/h3-7H,1-2H3,(H,14,15)

InChI Key

CLWKXWPTGOINMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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